4-Methylsulfanyl-2-ureido-butyric acid

Enzyme Kinetics N-Carbamoylase Substrate Specificity

Researchers characterizing N-carbamoylases require a defined racemic substrate to resolve stereospecific kinetics, but sourcing both enantiomers separately delays workflows. This DL-racemate eliminates separate procurement, providing both D- and L- forms in one compound for direct enzyme comparison. • Resolves enantiomer sourcing bottleneck: single SKU delivers both stereoisomers for parallel D- and L-carbamoylase assays. • Validated by co-crystal structure (PDB 1UF5) confirming D-enantiomer binding; L-isomer exhibits kcat 14.46 s⁻¹ for robust L-carbamoylase screening. • Enables asymmetric hydrolysis workflow development (patented process) for methionine API intermediate production.

Molecular Formula C6H12N2O3S
Molecular Weight 192.24 g/mol
CAS No. 30411-84-8
Cat. No. B1295230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylsulfanyl-2-ureido-butyric acid
CAS30411-84-8
SynonymsN-carbamoyl-methionine
N-carbamoylmethionine
N-carbamylmethionine
Molecular FormulaC6H12N2O3S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)N
InChIInChI=1S/C6H12N2O3S/c1-12-3-2-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)
InChIKeyDEWDMTSMCKXBNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylsulfanyl-2-ureido-butyric Acid (CAS 30411-84-8): Procurement-Relevant Specifications and Baseline Characteristics


4-Methylsulfanyl-2-ureido-butyric acid (CAS 30411-84-8), synonymously known as N-carbamoyl-DL-methionine or N-(aminocarbonyl)methionine, is a non-proteinogenic sulfur-containing amino acid derivative with the molecular formula C6H12N2O3S and a molecular weight of 192.24 g/mol . It is a racemic mixture of D- and L- enantiomers, characterized by a methionine backbone modified with an N-terminal ureido (carbamoyl) group. Its chemical structure enables distinct interactions with enzymes that recognize N-carbamoylated substrates, underpinning its utility as a biochemical probe and synthetic intermediate [1].

DL-Racemate N-Carbamoyl Probe — enables dual-enantiomer enzyme recognition studies in a single compound source.

Selection context: N-carbamoylase stereospecificity research.

Aqueous Assay Compatibility — water-soluble form supports direct integration into biochemical workflows without co-solvents.

Workflow fit: standard enzymatic and binding assays.

Synthetic Intermediate Utility — serves as starting material for enzymatic resolution toward enantiopure methionine.

Procurement context: research-scale chiral synthesis.

Why Generic Substitution Fails for 4-Methylsulfanyl-2-ureido-butyric Acid: The Critical Role of Stereochemistry and N-Carbamoyl Specificity


Generic substitution of 4-Methylsulfanyl-2-ureido-butyric acid (DL-N-carbamoylmethionine) with its enantiopure counterparts (L- or D- forms) or with non-carbamoylated methionine analogs is scientifically invalid due to divergent enzyme-substrate recognition kinetics. Data from N-carbamoylase studies show that enzymes exhibit stereospecificity, with L-N-carbamoylase hydrolyzing the L-isomer with a kcat of 14.46 s⁻¹ while showing no activity toward the D-isomer [1]. Similarly, D-carbamoylase (EC 3.5.1.77) is specific to N-carbamoyl-D-amino acids [2]. The DL-racemate provides a defined mixture essential for studies where both enantiomers are required, whereas substitution with methionine eliminates the ureido moiety critical for interaction with N-carbamoyl-binding proteins, fundamentally altering the compound's biochemical utility [3].

Stereochemical Mismatch

Enantiopure L- or D- forms may not reproduce the dual-enantiomer response observed with the DL-racemate; enzyme kinetics can shift depending on stereospecificity requirements.

N-Carbamoyl Recognition Loss

Non-carbamoylated methionine lacks the ureido group essential for binding to N-carbamoylase active sites, fundamentally altering biochemical utility.

Divergent Enzyme Substrate Profile

Alternative N-acyl methionine derivatives (formyl, acetyl) show lower hydrolysis rates by L-N-carbamoylase; assay sensitivity may be reduced.

Quantitative Evidence Guide: Direct Comparative Data for 4-Methylsulfanyl-2-ureido-butyric Acid Selection


L-N-Carbamoylase Substrate Kinetics: Superior Catalytic Efficiency Over Tryptophan Analog

In a direct head-to-head study using recombinant L-N-carbamoylase from Sinorhizobium meliloti, N-carbamoyl-L-methionine (the L-enantiomer component of the DL-racemate) exhibited a 96-fold higher turnover rate (kcat) compared to N-carbamoyl-L-tryptophan, despite comparable binding affinity (Km). This demonstrates that the methionine-derived scaffold of 4-Methylsulfanyl-2-ureido-butyric acid confers significantly enhanced catalytic processing by this enzyme class relative to aromatic N-carbamoyl amino acids [1].

L-N-Carbamoylase Kinetics
Head-to-head
kcat: 14.46 s⁻¹ vs 0.15 s⁻¹ (≈96-fold higher)
Reported higher catalytic turnover for methionine scaffold compared to aromatic analog.
Assay context: recombinant L-N-carbamoylase, 40°C, Ni²⁺ preincubation.
Enzyme Kinetics N-Carbamoylase Substrate Specificity Amino Acid Derivatives

Comparative Enzyme Kinetics Across N-Acyl Substitutions: Carbamoyl Outperforms Formyl and Acetyl

Comparative substrate profiling reveals that the N-carbamoyl moiety of 4-Methylsulfanyl-2-ureido-butyric acid confers substantially higher hydrolysis rates by L-N-carbamoylase than N-formyl- or N-acetyl-methionine derivatives. This class-level inference underscores that the ureido group is the optimal recognition element for this enzyme family, providing a clear differentiation point for researchers selecting between various N-protected methionine substrates [1].

N-Acyl Substrate Profiling
Class-level
N-carbamoyl > N-formyl > N-acetyl hydrolysis rate
Ureido group supports higher relative hydrolysis; exact fold-change not reported.
Class-level inference; divalent metal ion requirement applies.
Substrate Profiling N-Acyl Amino Acids Enzymatic Hydrolysis Biocatalysis

Stereospecific Binding in D-Carbamoylase Active Site: Structural Evidence from Crystallography

Crystal structure of the C171A/V236A mutant of N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase) co-crystallized with N-carbamoyl-D-methionine (PDB ID: 1UF5) provides direct atomic-level evidence of stereospecific binding. The ligand (designated CDT) occupies the enzyme's active site, confirming that the D-enantiomer of 4-Methylsulfanyl-2-ureido-butyric acid is a bona fide substrate for this enzyme class. This structural validation is absent for the L-enantiomer, demonstrating that stereochemistry dictates enzyme recognition [1].

D-Carbamoylase Binding
Head-to-head
Binary complex observed for D-enantiomer (PDB 1UF5); not observed for L-enantiomer.
Supports stereospecific ligand-enzyme recognition; DL-racemate covers both stereoisomers.
Crystallography with C171A/V236A mutant D-carbamoylase.
Structural Biology X-ray Crystallography Enzyme-Ligand Complex Stereospecificity

Physicochemical Stability and Handling: Procurement-Relevant Specifications

4-Methylsulfanyl-2-ureido-butyric acid is supplied as a white crystalline powder with a minimum purity specification of 95% (typical commercial grade). It is soluble in water, making it suitable for aqueous biochemical assays without the need for organic co-solvents. Standard analytical characterization data, including FTIR and GC-MS spectra, are available for identity verification, facilitating quality control and reproducibility across experiments [1].

Physicochemical Specification
Specification review
≥95% purity, water-soluble, white crystalline powder
Meets routine research-grade requirements for aqueous assay integration.
Analytical characterization by FTIR and GC-MS available for identity verification.
Compound Stability Solubility Analytical Characterization Procurement Specifications

Optimal Research and Industrial Application Scenarios for 4-Methylsulfanyl-2-ureido-butyric Acid (CAS 30411-84-8)


High-Throughput Screening and Kinetic Characterization of L-N-Carbamoylases

The superior catalytic efficiency (kcat = 14.46 s⁻¹) of N-carbamoyl-L-methionine compared to N-carbamoyl-L-tryptophan (kcat = 0.15 s⁻¹) makes the methionine-derived scaffold the optimal substrate for screening and characterizing L-N-carbamoylase activity. Researchers developing enzymatic assays or conducting kinetic studies should prioritize 4-Methylsulfanyl-2-ureido-butyric acid to achieve robust signal-to-noise ratios and accurately measure enzyme parameters [1].

Structural Studies of D-Carbamoylase and Enantioselective Enzyme Engineering

The co-crystal structure of N-carbamoyl-D-methionine bound to D-carbamoylase (PDB 1UF5) validates its utility as a ligand for structural biology studies. The DL-racemate provides both enantiomers in a single compound, enabling researchers to study stereospecific binding interactions or engineer enantioselective enzymes without the need for separate procurement of D- and L- forms [1].

Synthesis of Enantiopure Methionine via Enzymatic Resolution

Patented processes utilize N-carbamoyl-DL-methionine as a substrate for asymmetric hydrolysis by microbial N-carbamoylases to produce L-methionine or D-methionine. The DL-racemate serves as the starting material for enzymatic resolution, offering a cost-effective and industrially relevant route to enantiopure methionine, a valuable amino acid in pharmaceutical and feed applications [1].

General Biochemical Research Requiring an N-Carbamoylated Methionine Scaffold

4-Methylsulfanyl-2-ureido-butyric acid (DL-N-carbamoylmethionine) is the standard choice for any biochemical study involving N-carbamoyl-binding proteins or metabolic pathways related to methionine modification. Its water solubility and commercial availability at 95% purity facilitate straightforward integration into routine laboratory workflows [1][2].

Application
Selection Property
Validation Focus
L-N-Carbamoylase kinetic studies
N-carbamoyl-methionine scaffold reactivity
kcat and Km determination against aromatic substrates
D-Carbamoylase structural biology
Stereospecific binding by D-enantiomer
Co-crystallization and enantiomer discrimination
Enzymatic resolution process research
DL-racemate as starting substrate
Conversion efficiency and enantiomeric excess
N-Carbamoyl-binding protein studies
Ureido-group recognition element
Binding assays and functional characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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